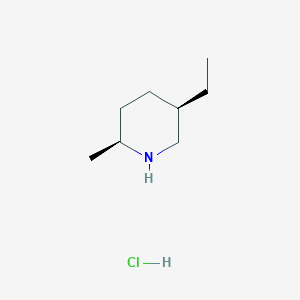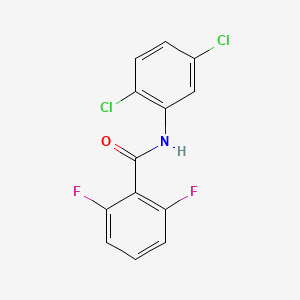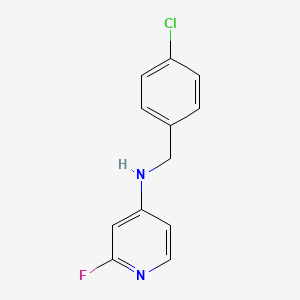![molecular formula C20H19N3O3S B13351838 1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)
1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one is a complex heterocyclic compound with a fascinating structure. Let’s break it down:
1-Methyl: Indicates a methyl group (CH₃) attached to the nitrogen atom.
1-Tosyl: Refers to a tosyl group (p-toluenesulfonyl, C₆H₄CH₃SO₂) attached to the imidazole ring.
Benzo[d]imidazol: The core structure, a fused benzene and imidazole ring system.
2,3-Dihydropyridin-4(1H)-one: A pyridine ring with a ketone group (C=O) at position 4.
Métodos De Preparación
Synthetic Routes::
General Synthesis: One approach involves the condensation of an aromatic aldehyde (such as benzaldehyde) with o-phenylenediamine, followed by cyclization to form the imidazole ring.
Regiocontrolled Synthesis: Recent advances in imidazole synthesis emphasize functional group compatibility and regioselectivity.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one can participate in various reactions:
Oxidation: Oxidative processes can modify the methyl group or the imidazole ring.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Tosylation allows for further functionalization.
Cyclization: Intramolecular cyclization reactions can form related heterocycles.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and tosylating agents (e.g., TsCl).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: Investigated for potential pharmacological activities (e.g., antitumor, antimicrobial).
Chemical Biology: Used as a probe to study biological processes.
Industry: Building block for more complex molecules.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets (enzymes, receptors) or pathways (e.g., signal transduction).
Propiedades
Fórmula molecular |
C20H19N3O3S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
1-methyl-2-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C20H19N3O3S/c1-14-7-9-16(10-8-14)27(25,26)23-18-6-4-3-5-17(18)21-20(23)19-13-15(24)11-12-22(19)2/h3-12,19H,13H2,1-2H3 |
Clave InChI |
QMOYKMJLNFGDQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2C4CC(=O)C=CN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)



![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)


![nonyl 8-[3-[[dimethylamino(methanesulfonamido)methylidene]amino]propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate](/img/structure/B13351826.png)

